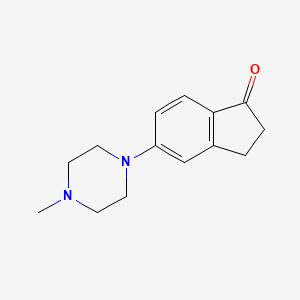
5-(4-甲基哌嗪-1-基)-2,3-二氢-1H-茚-1-酮
描述
This compound appears to be a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds123. Piperazine derivatives are often used in the development of new drugs due to their versatile biological activities4.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with piperazine4. However, the specific synthesis process for this compound is not available in the sources I found.
Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring, which can be substituted with various functional groups to achieve desired properties56.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse, depending on the functional groups attached to the piperazine ring78.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely, depending on their specific structure1112.科学研究应用
1. Application in Cancer Research
- Summary of Application: This compound has been found to induce apoptosis in human colon cancer cells . It has also shown significant anticancer activity in vitro.
- Methods of Application: The compound was applied to human colon cancer cells in a laboratory setting. The researchers then observed the effects of the compound on these cells .
- Results: The compound triggered apoptosis, as indicated by externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The compound also induced release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
2. Application as Enzyme Inhibitor
- Summary of Application: The compound has been found to inhibit the lipoxygenase and xanthine oxidase enzymes .
- Methods of Application: The compound was applied to a solution containing the enzymes in a laboratory setting. The researchers then measured the activity of the enzymes .
- Results: The compound inhibited the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM. It also inhibited the xanthine oxidase enzyme with a half-maximal inhibitory concentration of 102.34 μM .
3. Application in Liquid Crystal Research
- Summary of Application: Derivatives of this compound have been synthesized via Suzuki cross-coupling reactions. These compounds have been studied for their potential applications in chiral dopants for liquid crystals.
- Methods of Application: The compound was modified through Suzuki cross-coupling reactions to create derivatives. These derivatives were then applied to liquid crystals to study their effects.
- Results: The study found that these derivatives could potentially be used as chiral dopants for liquid crystals.
4. Application in Chemical Synthesis
- Summary of Application: This compound is used in the synthesis of various other compounds .
- Methods of Application: The compound is used as a starting material in various chemical reactions to synthesize other compounds .
- Results: The compound has been successfully used to synthesize a variety of other compounds .
5. Application in Synthesis of Pyridin-2-amine Derivatives
- Summary of Application: This compound is used as a starting material in the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives .
- Methods of Application: The compound is reacted with other reagents under specific conditions to form the desired product .
- Results: The compound has been successfully used to synthesize 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives .
6. Application in Liquid Crystal Dopants
- Summary of Application: Derivatives of this compound have been synthesized via Suzuki cross-coupling reactions. These compounds have been studied for their potential applications in chiral dopants for liquid crystals.
- Methods of Application: The compound was modified through Suzuki cross-coupling reactions to create derivatives. These derivatives were then applied to liquid crystals to study their effects.
- Results: The study found that these derivatives could potentially be used as chiral dopants for liquid crystals.
安全和危害
Like all chemicals, similar compounds should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled13141516.
未来方向
Research into piperazine derivatives is ongoing, with many potential applications in medicinal chemistry1718. However, the specific future directions for this compound are not available in the sources I found.
Please note that this information is based on similar compounds and may not accurately represent “5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one”. For accurate information, please consult with a professional or conduct further research.
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJSXMRCQTVKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585296 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
866849-23-2 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
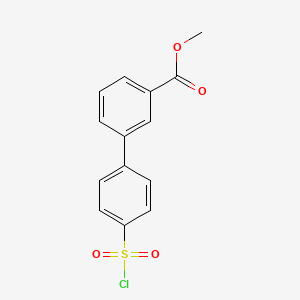
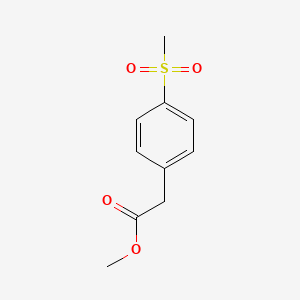
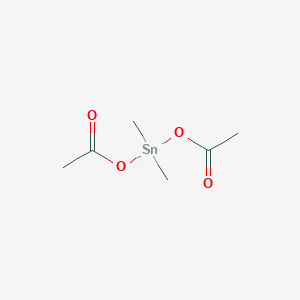
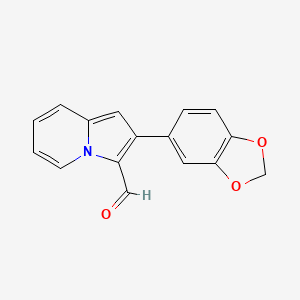
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)
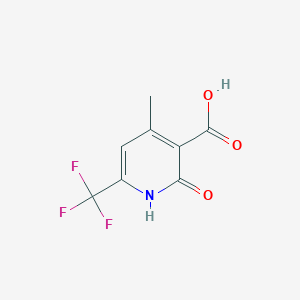
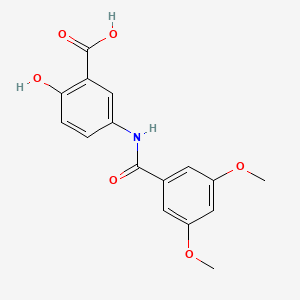
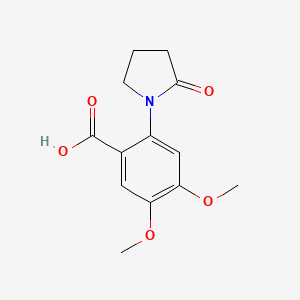
![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)
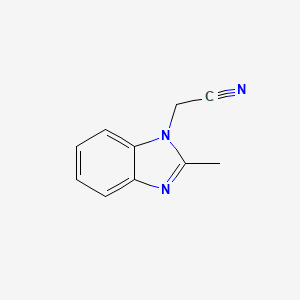
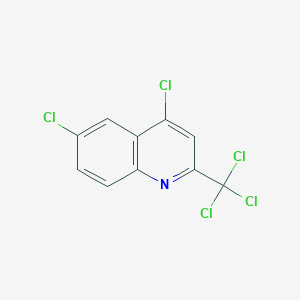
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)